molecular formula C7H9NO2S2 B3021071 Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate CAS No. 17309-13-6

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate

Cat. No. B3021071
CAS RN: 17309-13-6
M. Wt: 203.3 g/mol
InChI Key: OHKNSXMQSNDXAI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that thiazoles, a class of organic compounds that includes this molecule, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate. However, it’s worth noting that 2-aminothiazoles, a related class of compounds, have been synthesized and characterized by techniques such as FTIR and NMR2.



Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is not readily available. However, a related compound, ETHYL 4-METHYL-2-([[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL]AMINO)-1,3-THIAZOLE-5-CARBOXYLATE, has a linear formula of C17H18N4O3S2 and a molecular weight of 390.4863.



Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate are not readily available. However, related 2-aminothiazole derivatives have shown significant antibacterial and antifungal potential2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate are not readily available. However, a related compound, ETHYL 4-METHYL-2-([[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL]AMINO)-1,3-THIAZOLE-5-CARBOXYLATE, has a molecular weight of 390.4863.


Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate is involved in various chemical synthesis processes, showcasing its versatility in creating complex molecules. For instance, it has been utilized in the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates through transformations of dimethyl acetone-1,3-dicarboxylate, indicating its role in the formation of pyrido-pyrimidin derivatives with potential biological activity (Žugelj et al., 2009). Another study demonstrated its application in the synthesis of novel compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, achieved through the cyclization of thioamide with 2-chloroacetoacetate, which opens pathways for further exploration of peptide-related thiazole compounds (Tang Li-jua, 2015).

Antimicrobial Activity

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate derivatives have been synthesized and evaluated for their antibacterial activity, highlighting the compound's potential in medical chemistry. For example, 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids were synthesized and showed promising antimicrobial activity, indicating the thiazole derivative's role in developing new antimicrobial agents (Markovich et al., 2014).

Structural and Computational Studies

Structural and computational studies on ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate derivatives have provided insights into their molecular configurations and interactions. The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, was determined, revealing hydrogen-bonded dimers and quartets, which contribute to understanding the structural properties of thiazole derivatives (Lynch & Mcclenaghan, 2004).

Corrosion Inhibition

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate has been studied for its corrosion inhibition properties, particularly for preventing corrosion of aluminum alloys in acidic media. The compound demonstrated mixed-type inhibition behavior, with efficiency increasing with concentration and temperature, suggesting its potential application in materials science and engineering to protect metals from corrosion (Raviprabha & Bhat, 2019).

Safety And Hazards

The safety and hazards of Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate are not readily available. However, Sigma-Aldrich provides a related product to early discovery researchers as part of a collection of rare and unique chemicals1.


Future Directions

Given the limited information available on Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate, future research could focus on its synthesis, characterization, and potential applications. Thiazoles, a class of organic compounds that includes this molecule, have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles2. Therefore, Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate could potentially be explored for similar applications.


properties

IUPAC Name

ethyl 4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-3-10-6(9)5-4(2)8-7(11)12-5/h3H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKNSXMQSNDXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398231
Record name Ethyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate

CAS RN

17309-13-6
Record name MLS002703393
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Record name Ethyl 4-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate
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Synthesis routes and methods

Procedure details

A solution of ethyl 2-chloroacetoacetate (5 g) and ammonium dithiocarbamate (3.37 g, prepared as reported in Synthesis (1985), (10), 948-9) in ethanol (20 mL) was refluxed overnight. The solvent was evaporated under vacuum and the crude product purified by flash chromatography on silica gel (eluting with cyclohexane:ethyl acetate from 1:0 to 7:3) to give the title compound (2.5 g). MS (m/z): 204 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate

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